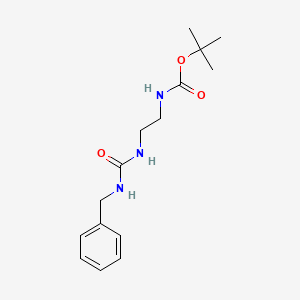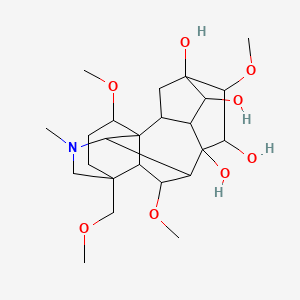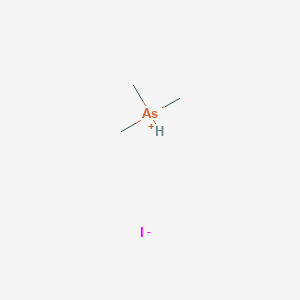![molecular formula C₉H₁₂N₂O₃S B1145533 N-[5-(Aminosulfonyl)-2-methylphenyl]-acetamide CAS No. 17485-44-8](/img/structure/B1145533.png)
N-[5-(Aminosulfonyl)-2-methylphenyl]-acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[5-(Aminosulfonyl)-2-methylphenyl]-acetamide: is an organic compound with the molecular formula C9H12N2O3S It is characterized by the presence of a sulfamoyl group attached to a phenyl ring, which is further substituted with a methyl group and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions:
Aromatic Substitution: The synthesis of N-[5-(Aminosulfonyl)-2-methylphenyl]-acetamide typically begins with the aromatic substitution of a suitable phenyl derivative. For instance, 2-methyl-5-nitrophenylamine can be used as a starting material.
Sulfonation: The nitro group is then reduced to an amine, followed by sulfonation to introduce the sulfamoyl group.
Acetylation: Finally, the amine group is acetylated using acetic anhydride or acetyl chloride to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-[5-(Aminosulfonyl)-2-methylphenyl]-acetamide can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids.
Reduction: The compound can be reduced to its corresponding amine derivative under suitable conditions.
Substitution: The acetamide group can participate in nucleophilic substitution reactions, where the acetamide moiety is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted phenylacetamides.
Scientific Research Applications
Chemistry:
Catalysis: N-[5-(Aminosulfonyl)-2-methylphenyl]-acetamide can be used as a ligand in catalytic reactions, enhancing the efficiency of certain processes.
Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine:
Antimicrobial Agents: The compound exhibits antimicrobial properties, making it a candidate for the development of new antibiotics.
Enzyme Inhibition: It has been studied for its potential to inhibit enzymes such as dihydrofolate reductase, which is a target for anticancer and antimicrobial therapies.
Industry:
Polymer Production: It can be used in the production of polymers with specific properties, such as enhanced thermal stability and resistance to degradation.
Mechanism of Action
Molecular Targets and Pathways:
Enzyme Inhibition: N-[5-(Aminosulfonyl)-2-methylphenyl]-acetamide inhibits enzymes like dihydrofolate reductase by binding to the active site, preventing the enzyme from catalyzing its normal reaction.
Antimicrobial Activity: The compound disrupts bacterial cell wall synthesis, leading to cell lysis and death.
Comparison with Similar Compounds
2-chloro-N-[5-(Aminosulfonyl)-2-methylphenyl]-acetamide: This compound has a similar structure but with a chlorine atom instead of a hydrogen atom at the acetamide group.
N-(2-methyl-5-sulfamoylphenyl)-2-(4-nitrophenyl)acetamide: This compound has an additional nitrophenyl group, which may alter its chemical and biological properties.
Uniqueness:
Structural Features: The presence of both a sulfamoyl group and an acetamide moiety in N-[5-(Aminosulfonyl)-2-methylphenyl]-acetamide provides unique reactivity and potential for diverse applications.
Biological Activity: Its ability to inhibit specific enzymes and exhibit antimicrobial properties distinguishes it from other similar compounds.
Properties
IUPAC Name |
N-(2-methyl-5-sulfamoylphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3S/c1-6-3-4-8(15(10,13)14)5-9(6)11-7(2)12/h3-5H,1-2H3,(H,11,12)(H2,10,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVNCJNHFYBSIQX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N)NC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,5,7,8,14-pentol](/img/structure/B1145452.png)





